REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[C:5]([CH2:10][OH:11])=[CH:6][CH:7]=[CH:8][CH:9]=1.OCC1C(CO)=CC=CC=1.ClCC1C(CCl)=CC=CC=1>>[CH2:3]1[O:11][CH2:10][C:5]2[C:4]1=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=CC=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=CC=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C(=CC=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=CC=CC1)CCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(69.5 g, 0.5 mol) was placed in a 500-mL four-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser tube
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
CUSTOM
|
Details
|
so that two-separated layers
|
Type
|
CUSTOM
|
Details
|
were formed
|
Type
|
STIRRING
|
Details
|
while stirring again
|
Type
|
ALIQUOT
|
Details
|
during sampling
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2=CC=CC=C2CO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |